Increased Water Solubility Compared to Parent Tosufloxacin Enables Parenteral Formulation
A‑71497 was synthesized to address the low water solubility of tosufloxacin. While exact aqueous solubility values for A‑71497 are not publicly reported, the parent drug tosufloxacin tosylate exhibits water solubility below 0.1 mg/mL . The prodrug is described as possessing 'increased water solubility' that makes intravenous formulation feasible, in contrast to the parent compound for which IV development was 'extremely difficult' [1]. This qualitative improvement is the primary basis for its procurement as a research tool in parenteral pharmacokinetic studies.
| Evidence Dimension | Water solubility |
|---|---|
| Target Compound Data | Qualitatively 'increased' (exact value not publicly available) |
| Comparator Or Baseline | Tosufloxacin tosylate: <0.1 mg/mL |
| Quantified Difference | Not specified |
| Conditions | In vitro solubility assessment; water as solvent |
Why This Matters
Improved water solubility is critical for developing intravenous formulations, expanding the compound's utility in preclinical infection models where oral administration is not feasible.
- [1] Chu DT, Lico IM, Swanson RN, Marsh KC, Plattner JJ, Pernet AG. Synthesis and biological properties of A-71497: a prodrug of tosufloxacin. Drugs Exp Clin Res. 1990;16(9):435-443. PMID: 2100244. View Source
